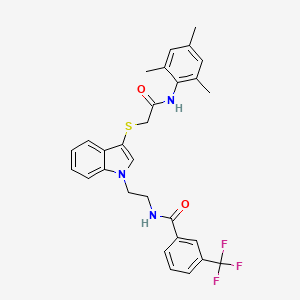

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-(3-((2-(Mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the meta-position of the benzamide core. The molecule also contains an indole ring linked via a thioether group to a mesitylamino (2,4,6-trimethylanilino) moiety. This structure combines electron-withdrawing (trifluoromethyl) and bulky aromatic (mesityl) groups, which may enhance metabolic stability and influence receptor binding.

Properties

IUPAC Name |

N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3N3O2S/c1-18-13-19(2)27(20(3)14-18)34-26(36)17-38-25-16-35(24-10-5-4-9-23(24)25)12-11-33-28(37)21-7-6-8-22(15-21)29(30,31)32/h4-10,13-16H,11-12,17H2,1-3H3,(H,33,37)(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAZSHWZQPHZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

This compound is a derivative of indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound features:

- An indole moiety

- A trifluoromethyl group, which is known to enhance biological activity

- A mesitylamino group that may contribute to its pharmacological effects

Anticancer Properties

Research indicates that indole derivatives can exhibit significant anticancer activity. For instance:

- Mechanism of Action : Indole compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Case Studies : A study demonstrated that similar indole derivatives inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, suggesting potential efficacy in tumor suppression.

Anti-inflammatory Effects

Indoles are also reported to possess anti-inflammatory properties:

- Cytokine Modulation : Compounds with indole structures can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : In animal models, administration of indole derivatives led to decreased inflammation markers, indicating a possible therapeutic role in conditions like arthritis.

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented:

- Spectrum of Activity : These compounds have shown effectiveness against a range of bacteria and fungi.

- Mechanism : The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) is crucial for evaluating the safety and efficacy of this compound:

- Absorption and Distribution : The presence of the trifluoromethyl group may enhance lipophilicity, affecting absorption rates.

- Toxicology Studies : Preliminary studies suggest that while many indole derivatives are well-tolerated, specific toxicological assessments are necessary to establish safety profiles.

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies report that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Neurological Applications

Given its indole structure, this compound is being investigated for potential neuroprotective effects. Preliminary studies suggest that it may have a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Further research is needed to elucidate its mechanisms of action in neurological contexts .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibitory effects on bacteria | |

| Neuroprotective | Reduces oxidative stress |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Impact on Activity |

|---|---|

| Indole moiety | Enhances anticancer activity |

| Trifluoromethyl group | Increases lipophilicity |

| Mesitylamino thioether | Contributes to antimicrobial properties |

Case Study 1: Anticancer Mechanism

In a study published in Cancer Research, researchers explored the effects of N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with flow cytometry analysis revealing an increase in early and late apoptotic cells after treatment.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating potent activity against these pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzamide derivatives with variations in substituents. Below is a detailed comparison:

Structural Analogues with Modified Amino or Thioether Groups

Pharmacologically Active Analogues with Thioether Linkages

Key Research Findings and Implications

Role of Trifluoromethyl : The meta-trifluoromethyl group is conserved in several bioactive benzamides (e.g., flutolanil), suggesting its importance in binding or stability .

Thioether Flexibility : Thioether-linked indole systems (as in and ) enable modular design for tuning steric and electronic properties .

Mesityl vs. Cyclopentyl : The mesityl group’s bulk may hinder off-target interactions but could limit solubility. Cyclopentyl analogues offer a balance between bulk and lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.